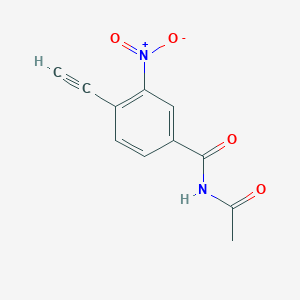
4-chlorobutyl cyclobutene-1-carboxylate
概要
説明
4-chlorobutyl cyclobutene-1-carboxylate is an organic compound with the molecular formula C9H13ClO2. This compound is a derivative of cyclobutene, featuring a carboxylic acid ester group and a chlorine atom attached to a butyl chain. It is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
4-chlorobutyl cyclobutene-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of cyclobut-1-enecarboxylic acid with 4-chlorobutanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Another method involves the use of cyclobut-1-enecarboxylic acid chloride, which reacts with 4-chlorobutanol in the presence of a base such as pyridine. This method is advantageous as it often results in higher yields and fewer side products.
Industrial Production Methods
In an industrial setting, the production of cyclobut-1-enecarboxylic acid 4-chloro-butyl ester may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring consistent product quality.
化学反応の分析
Types of Reactions
4-chlorobutyl cyclobutene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The chlorine atom can be reduced to form the corresponding butyl ester.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Cyclobut-1-enecarboxylic acid.
Reduction: Cyclobut-1-enecarboxylic acid butyl ester.
Substitution: Various substituted cyclobut-1-enecarboxylic acid esters depending on the nucleophile used.
科学的研究の応用
4-chlorobutyl cyclobutene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of cyclobut-1-enecarboxylic acid 4-chloro-butyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The chlorine atom can also participate in nucleophilic substitution reactions, leading to the formation of new compounds with different biological activities.
類似化合物との比較
Similar Compounds
Cyclobut-1-enecarboxylic acid butyl ester: Lacks the chlorine atom, resulting in different reactivity and applications.
Cyclobut-1-enecarboxylic acid methyl ester: Smaller ester group, leading to different physical and chemical properties.
Cyclobut-1-enecarboxylic acid ethyl ester: Intermediate ester group size, with properties between the butyl and methyl esters.
Uniqueness
4-chlorobutyl cyclobutene-1-carboxylate is unique due to the presence of the chlorine atom, which imparts distinct reactivity and potential applications in various fields. Its structure allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and drug development.
特性
分子式 |
C9H13ClO2 |
|---|---|
分子量 |
188.65 g/mol |
IUPAC名 |
4-chlorobutyl cyclobutene-1-carboxylate |
InChI |
InChI=1S/C9H13ClO2/c10-6-1-2-7-12-9(11)8-4-3-5-8/h4H,1-3,5-7H2 |
InChIキー |
BCAMGEBNHZETHS-UHFFFAOYSA-N |
正規SMILES |
C1CC(=C1)C(=O)OCCCCCl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
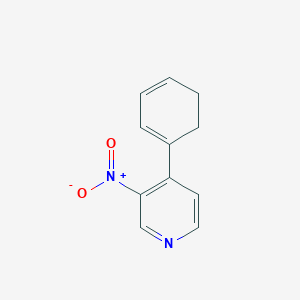
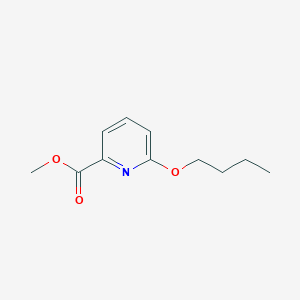
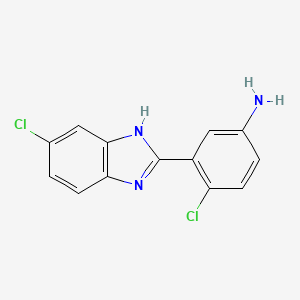
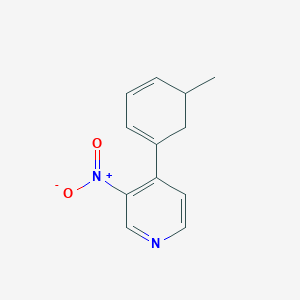
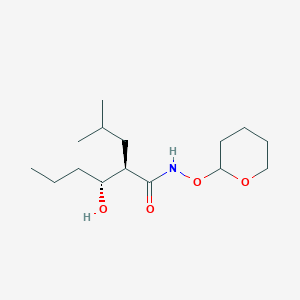
![tert-butyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B8382157.png)
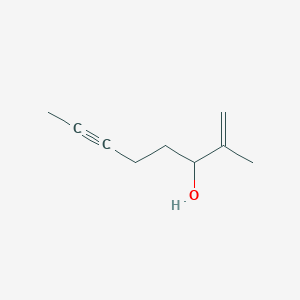
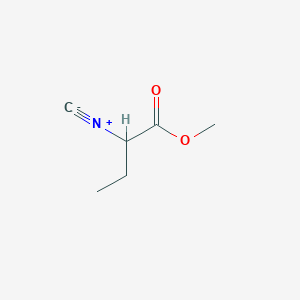
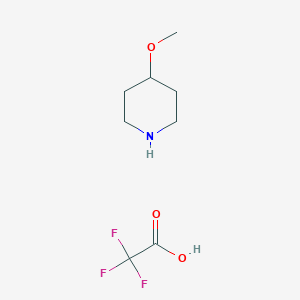
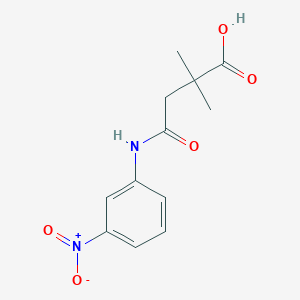
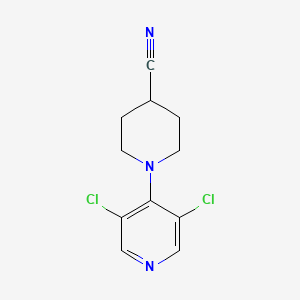
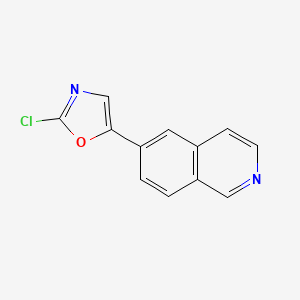
![4-(4-Ethyl-4H-[1,2,4]triazol-3-yl)-pyridine](/img/structure/B8382209.png)
